3-Acetoxy-4'-bromobenzophenone

Description

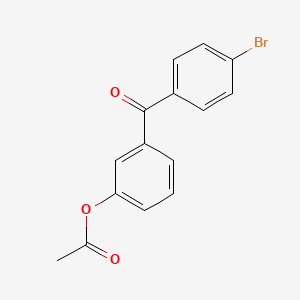

3-Acetoxy-4'-bromobenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position of one phenyl ring and a bromine atom at the 4'-position of the second phenyl ring.

Properties

IUPAC Name |

[3-(4-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHFTMSEVMDBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641634 | |

| Record name | 3-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-61-3 | |

| Record name | 3-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-bromobenzophenone typically involves the acetylation of 4’-bromobenzophenone. One common method is the reaction of 4’-bromobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-bromobenzophenone may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-4’-bromobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Major Products:

Substitution: Formation of substituted benzophenones.

Reduction: Formation of 4’-bromo-3-hydroxybenzophenone.

Oxidation: Formation of 4’-bromo-3-carboxybenzophenone

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of benzophenone compounds exhibit significant antitumor properties. For example, studies have shown that certain benzophenone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications introduced by the acetoxy and bromine groups in 3-Acetoxy-4'-bromobenzophenone may enhance its bioactivity against tumors, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Benzophenone derivatives have been explored for their antimicrobial activities. The introduction of halogen atoms, such as bromine, can enhance the antimicrobial efficacy of these compounds. Preliminary studies suggest that this compound may possess antibacterial or antifungal properties, warranting further investigation into its potential as an antimicrobial agent .

Photostability and UV Absorption

Benzophenones are widely used as UV filters in sunscreens and other cosmetic products due to their ability to absorb ultraviolet light. The incorporation of this compound into polymer matrices could improve the photostability of materials exposed to sunlight, making it valuable in the development of UV-resistant coatings and plastics .

Synthesis of Functional Materials

The compound can serve as a precursor in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to participate in various chemical reactions allows for the creation of complex structures necessary for these technologies .

Chromatographic Techniques

This compound can be utilized as a standard reference material in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its defined chemical properties make it suitable for calibration purposes in analytical methods aimed at quantifying similar compounds in complex mixtures .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell growth with derivatives similar to this compound. |

| Study B | Antimicrobial Properties | Showed promising results against specific bacterial strains when tested with benzophenone derivatives. |

| Study C | Photostability | Confirmed enhanced UV absorption capabilities when incorporated into polymer formulations using benzophenone derivatives. |

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-bromobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the bromobenzophenone moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-acetoxy-4'-bromobenzophenone with structurally related compounds:

Key Observations :

- Substituent Effects : Bromine at 4' increases molecular weight and polarity compared to methyl (254.28 vs. 319.15). The acetoxy group enhances solubility in polar solvents compared to halogens like chlorine .

- Synthesis Pathways: Multi-component reactions (e.g., aniline + glyoxylate + bromobenzophenone) are common for benzophenone derivatives . Acetoxy groups are typically introduced via acetylation of phenolic precursors.

Biological Activity

3-Acetoxy-4'-bromobenzophenone is a synthetic compound belonging to the benzophenone class, characterized by the presence of an acetoxy group at the 3-position and a bromine atom at the 4'-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biomolecules, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetoxy group can hydrolyze to release acetic acid, while the bromobenzophenone moiety may interact with various enzymes and receptors, modulating biochemical pathways. These interactions can lead to significant cellular effects, such as apoptosis in cancer cells or modulation of inflammatory responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through several mechanisms:

- Cell Cycle Arrest : The compound may induce G1-phase arrest by inhibiting β-catenin signaling pathways.

- Apoptosis Induction : It can activate caspase cascades leading to programmed cell death in cancer cells.

- Inhibition of Metastasis : By inhibiting matrix metalloproteinases (MMPs) and pro-inflammatory cytokines like IL-8, it may prevent tumor spread .

Antioxidant Activity

The compound has shown potential antioxidant properties, which are crucial for reducing oxidative stress in cells. This activity may involve the enhancement of endogenous antioxidant enzymes, thereby protecting cells from damage caused by free radicals .

Other Biological Activities

Additional studies have suggested that this compound may possess anti-inflammatory and immunomodulatory effects. These properties could be beneficial in treating conditions characterized by excessive inflammation or immune dysregulation .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

| Study | Method | Findings |

|---|---|---|

| Study A | Cell line assays | Induced apoptosis in breast cancer cells with IC50 values around 15 µM. |

| Study B | Antioxidant assays | Demonstrated significant scavenging activity against DPPH radicals. |

| Study C | Anti-inflammatory assays | Reduced TNF-alpha levels in activated macrophages by 30%. |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that administration of the compound may reduce tumor size in xenograft models of cancer. Further research is needed to confirm these findings and evaluate pharmacokinetics and toxicity profiles.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 3-Acetoxy-4'-chlorobenzophenone | C15H13ClO3 | Moderate anticancer activity |

| 3-Acetoxy-4'-fluorobenzophenone | C15H13FO3 | Lower antioxidant activity compared to brominated analog |

The presence of bromine in this compound enhances its reactivity and potential biological efficacy compared to its chloro and fluoro counterparts .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Acetoxy-4'-bromobenzophenone, and what reaction conditions significantly impact yield?

- Methodological Answer : A multi-step synthesis is typical, involving:

- Nitration : Introduction of nitro groups to aromatic rings under controlled temperature (e.g., 0–5°C) using mixed acids (HNO₃/H₂SO₄) .

- Benzylation : Protection of hydroxyl groups via benzyl bromide in alkaline conditions (e.g., K₂CO₃ in acetone) .

- Bromination : Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) with AlCl₃ as a catalyst. Excess bromine or prolonged reaction times can lead to di-brominated byproducts .

- Acetylation : Final acetoxy group introduction via acetic anhydride in pyridine.

- Key Factors : Catalyst purity (e.g., anhydrous AlCl₃), stoichiometric ratios, and solvent polarity (e.g., DCM vs. THF) influence yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms acetoxy (C=O stretch at ~1750 cm⁻¹) and bromoaryl (C-Br stretch at 500–600 cm⁻¹) groups .

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetyl methyl at δ 2.3 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~351) and isotopic patterns from bromine .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during bromination to mitigate HBr gas exposure .

- Waste Disposal : Segregate halogenated waste and use certified treatment services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer :

- Recrystallization Optimization : Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphs .

- Analytical Cross-Validation : Compare HPLC purity (>98%) with NMR integration ratios to detect impurities .

- Temperature Gradients : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting melting points .

Q. What strategies minimize di-brominated byproducts during the synthesis of this compound?

- Methodological Answer :

- Catalyst Modulation : Replace AlCl₃ with FeBr₃ for milder bromination, reducing over-substitution .

- Stoichiometric Control : Limit Br₂ to 1.05 equivalents and monitor reaction progress via TLC.

- Low-Temperature Quenching : Rapid cooling post-reaction halts secondary bromination .

Q. How do solvent polarity and temperature gradients influence crystallization efficiency?

- Methodological Answer :

- Solvent Selection : High-polarity solvents (e.g., DMF) dissolve intermediates but may trap impurities; switch to low-polarity solvents (e.g., hexane) for nucleation .

- Gradient Cooling : Slow cooling (1°C/min) promotes larger crystals with fewer defects, enhancing purity .

Q. Can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) to identify reactive sites (e.g., para-bromo activation) .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes for derivatives, reducing trial-and-error .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the bromination step?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.